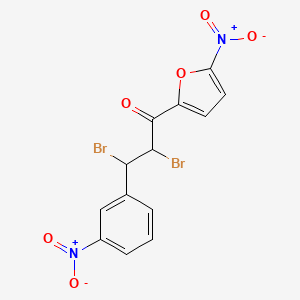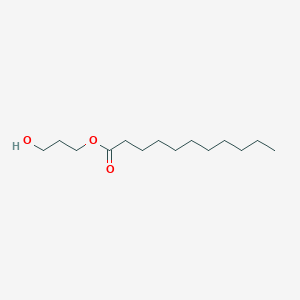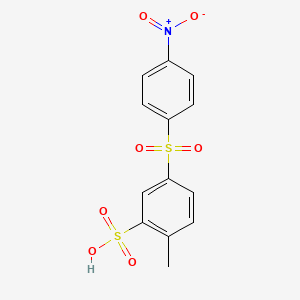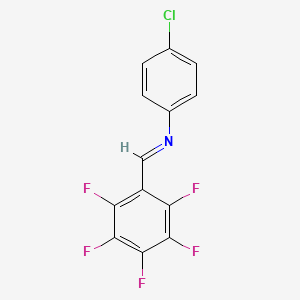![molecular formula C10H14O3S B14365431 [3-(Methanesulfonyl)propoxy]benzene CAS No. 90183-65-6](/img/structure/B14365431.png)
[3-(Methanesulfonyl)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methanesulfonyl)propoxy]benzene: is an organic compound characterized by a benzene ring substituted with a 3-(methanesulfonyl)propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methanesulfonyl)propoxy]benzene typically involves the reaction of 3-hydroxypropylbenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
C6H5CH2CH2CH2OH+CH3SO2Cl→C6H5CH2CH2CH2OSO2CH3+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Methanesulfonyl)propoxy]benzene can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of sulfone derivatives.
Reduction: Reduction of the methanesulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding sulfide.
Substitution: The benzene ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products:
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Chemistry:
Organic Synthesis: [3-(Methanesulfonyl)propoxy]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic chemistry.
Biology and Medicine:
Pharmaceuticals: This compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with high specificity and potency.
Industry:
Materials Science: this compound is used in the production of specialty polymers and resins. Its chemical properties contribute to the durability and performance of these materials.
Mechanism of Action
The mechanism of action of [3-(Methanesulfonyl)propoxy]benzene depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The methanesulfonyl group can form strong interactions with the target protein, leading to a therapeutic effect. The molecular pathways involved can vary depending on the specific target and the nature of the interaction.
Comparison with Similar Compounds
- [3-(Methanesulfonyl)propyl]benzene
- [3-(Methanesulfonyl)propoxy]toluene
- [3-(Methanesulfonyl)propoxy]phenol
Comparison:
- [3-(Methanesulfonyl)propyl]benzene: Similar in structure but lacks the oxygen atom in the propoxy group, which can affect its reactivity and solubility.
- [3-(Methanesulfonyl)propoxy]toluene: Contains a methyl group on the benzene ring, which can influence its chemical properties and potential applications.
- [3-(Methanesulfonyl)propoxy]phenol: Has a hydroxyl group on the benzene ring, providing additional sites for chemical reactions and potential biological activity.
Uniqueness: [3-(Methanesulfonyl)propoxy]benzene is unique due to the presence of both the methanesulfonyl and propoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industry.
Properties
CAS No. |
90183-65-6 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
3-methylsulfonylpropoxybenzene |
InChI |
InChI=1S/C10H14O3S/c1-14(11,12)9-5-8-13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
SVGLOWOHPLVFID-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


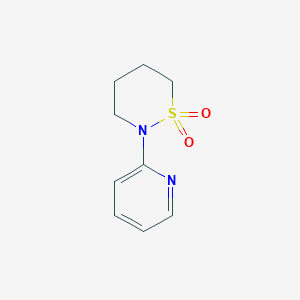
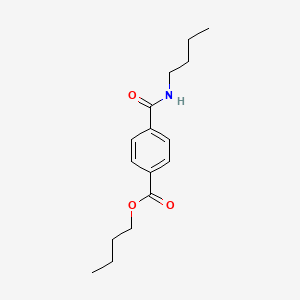
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)

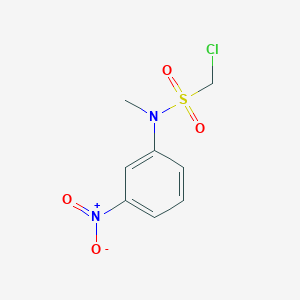
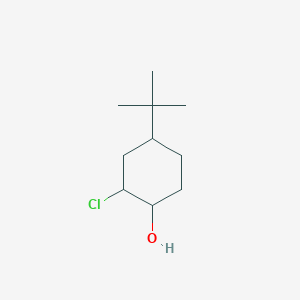
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
